rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine: is a stereochemically defined compound belonging to the class of 2,6-disubstituted piperidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine typically involves stereoselective methods to ensure the correct configuration at the 2 and 6 positions. One common approach is the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the piperidine ring. Key reactions include nucleophilic substitution and cyclization reactions, often under controlled temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation at the nitrogen atom using reagents like alkyl halides or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Alkyl halides, halogenating agents, organic solvents, varying temperatures.
Major Products:
Oxidation: N-oxides.
Reduction: Methyl-substituted piperidines.
Substitution: Halogenated or alkylated piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands .
Biology and Medicine: Its structural motif is found in various bioactive molecules, making it a candidate for drug development and pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- rel-(2R,6R)-2-Methyl-6-(fluoromethyl)piperidine
- rel-(2R,6R)-2-Methyl-6-(chloromethyl)piperidine
- rel-(2R,6R)-2-Methyl-6-(bromomethyl)piperidine
Comparison: Compared to its analogs, rel-(2R,6R)-2-Methyl-6-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H12F3N |
---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(2R,6R)-2-methyl-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
ZAKCFTLJCCJOLA-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](N1)C(F)(F)F |
Kanonische SMILES |
CC1CCCC(N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.